molecular formula C10H14N2O B13906399 3-Cyclopropyl-2-ethoxypyridin-4-amine

3-Cyclopropyl-2-ethoxypyridin-4-amine

Cat. No.: B13906399
M. Wt: 178.23 g/mol
InChI Key: OPPIMNLHCDTRFG-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2-ethoxypyridin-4-amine is a chemical compound with the molecular formula C10H14N2O It is a derivative of pyridine, characterized by the presence of a cyclopropyl group, an ethoxy group, and an amine group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-ethoxypyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-2-ethoxypyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce more saturated derivatives.

Scientific Research Applications

3-Cyclopropyl-2-ethoxypyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2-ethoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropyl-2-ethoxypyridin-4-amine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

3-cyclopropyl-2-ethoxypyridin-4-amine

InChI

InChI=1S/C10H14N2O/c1-2-13-10-9(7-3-4-7)8(11)5-6-12-10/h5-7H,2-4H2,1H3,(H2,11,12)

InChI Key

OPPIMNLHCDTRFG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CC(=C1C2CC2)N

Origin of Product

United States

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